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Compound of Interest

Compound Name:
5-Hydroxy-2,4-

dimethoxybenzaldehyde

CAS No.: 80832-63-9

Cat. No.: B14002417

Get Quote

Executive Summary
5-Hydroxy-2,4-dimethoxybenzaldehyde is a specialized phenolic aldehyde characterized by

a specific substitution pattern that imparts unique reactivity and biological activity. Unlike its

more common isomers (e.g., Syringaldehyde or Isovanillin derivatives), this compound serves

as a privileged scaffold in the development of CNS-active agents. Its "discovery" is largely

rooted in the optimization of synthetic routes for Galanthamine analogs, where the 5-hydroxy

position is essential for oxidative coupling reactions.

This guide provides a rigorous technical breakdown of its chemical genesis, isolation from

reaction matrices, and structural validation.

Chemical Identity & Significance[1]
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Property Detail

IUPAC Name 5-Hydroxy-2,4-dimethoxybenzaldehyde

Molecular Formula C₉H₁₀O₄

Molecular Weight 198.17 g/mol

Key Functional Groups
Aldehyde (-CHO), Phenol (-OH), Methoxy (-

OCH₃)

Primary Application
Precursor for Galanthamine-type alkaloids; CNS

drug discovery

Appearance
Crystalline solid (typically pale yellow to

colorless)

Structural Significance
The presence of the hydroxyl group at position 5 combined with methoxy groups at 2 and 4

creates an electron-rich aromatic system. This specific arrangement is crucial for:

Oxidative Phenolic Coupling: Mimicking the biosynthesis of Amaryllidaceae alkaloids.

Schiff Base Formation: The aldehyde reacts readily with amines (e.g., tyramine) to form

imines, which are then reduced to secondary amines in drug synthesis.

Synthesis & Discovery Pathways
While naturally occurring methoxybenzaldehydes are abundant in plant oils (e.g., Asarum,

Magnolia), 5-Hydroxy-2,4-dimethoxybenzaldehyde is predominantly obtained via semi-

synthetic transformation of abundant natural products or total synthesis.[1]

Pathway A: Selective Demethylation (The
"Asaronaldehyde" Route)
The most efficient "discovery" route involves the selective demethylation of 2,4,5-

trimethoxybenzaldehyde (Asaronaldehyde), a major component of Acorus calamus oil.
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Mechanism: Lewis acids (e.g., AlCl₃, BBr₃) or nucleophilic thiolates coordinate with the most

sterically accessible or electron-rich methoxy group. The methoxy group at position 5

(flanked by a methoxy and a proton) or position 2 (ortho to carbonyl) is susceptible, but

conditions can be tuned to favor the 5-hydroxy product.

Pathway B: Vilsmeier-Haack Formylation
A de novo synthetic route involves the formylation of 2,4-dimethoxyphenol.

Reagents: POCl₃ (Phosphorus oxychloride) + DMF (Dimethylformamide).

Regioselectivity: The hydroxyl group at C1 and methoxy groups at C2/C4 direct the incoming

formyl group. However, the ortho (C6) and para (C5) positions relative to the phenol are

competitive. The 2,4-dimethoxy substitution pattern sterically hinders C3, directing

formylation to C5.
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Figure 1: Primary synthetic pathways for the discovery and production of 5-Hydroxy-2,4-
dimethoxybenzaldehyde.

Isolation & Purification Protocol
Whether derived from plant extracts or synthesis, the isolation of the pure phenolic aldehyde

requires a protocol that exploits its acidity (pKₐ ~8-10).

Step-by-Step Isolation Workflow
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Reaction Quench & Extraction:

Protocol: Pour the reaction mixture (e.g., AlCl₃ complex) into ice-cold dilute HCl. This

hydrolyzes the aluminum phenoxide complex, liberating the free phenol.

Solvent: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Acid-Base Fractionation (Self-Validating Step):

This step separates the desired phenolic aldehyde from non-phenolic byproducts (e.g.,

unreacted Asaronaldehyde).

Step A: Wash the organic layer with 5% NaOH. The 5-hydroxy compound deprotonates

and moves to the aqueous phase (as the phenolate anion).

Step B: Separate the organic layer (contains non-phenolic impurities).

Step C: Acidify the aqueous phase with HCl to pH 2-3. The product reprecipitates or oils

out.

Step D: Re-extract the acidified aqueous phase with EtOAc.

Chromatographic Purification:

Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (starting 9:1 → 7:3).

Observation: The compound typically elutes after non-polar impurities but before highly

polar degradation products.

Crystallization:

Recrystallize from Ethanol/Water or Methanol to obtain analytical grade crystals.
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Figure 2: Acid-base fractionation workflow ensuring high-purity isolation of the phenolic

aldehyde.
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Characterization & Structural Elucidation
To certify the identity of the isolated compound, the following spectral data must be obtained.

The key challenge is distinguishing the 5-hydroxy isomer from the 3-hydroxy or 6-hydroxy

isomers.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (CDCl₃, 400 MHz):

Aldehyde (-CHO): Singlet at ~10.2 ppm.

Aromatic Protons: Two singlets (para-substitution pattern usually results in singlets if

C3/C6 are protons, but here C3 and C6 are protons).

H-6: Singlet at ~7.3 ppm (deshielded by carbonyl).

H-3: Singlet at ~6.5 ppm (shielded by alkoxy groups).

Note: If the protons appear as singlets, it confirms the para arrangement of protons

(positions 3 and 6), which supports the 2,4,5-substitution pattern.

Methoxy Groups: Two singlets at ~3.9 ppm (integrating to 3H each).

Hydroxyl (-OH): Broad singlet ~6.0–9.0 ppm (exchangeable with D₂O).

Mass Spectrometry (MS)[3]
ESI-MS: [M+H]⁺ peak at m/z 199.

Fragmentation: Loss of methyl radicals (M-15) and CO (M-28) is characteristic of

methoxybenzaldehydes.

Comparative Data Table
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Feature 5-Hydroxy-2,4-dimethoxy
2,4,5-Trimethoxy
(Precursor)

¹H NMR (-OCH₃) 2 signals (6H total) 3 signals (9H total)

¹H NMR (-OH) Present (exchangeable) Absent

Solubility (NaOH) Soluble (Yellow solution) Insoluble

TLC (Polarity) More polar (Lower R_f) Less polar (Higher R_f)

Applications in Drug Development
The isolation of this compound is rarely the endpoint. It is a strategic intermediate for:

Galanthamine Synthesis: The aldehyde is condensed with tyramine to form a Schiff base,

which is then reduced and subjected to oxidative phenolic coupling to close the benzazepine

ring system characteristic of Galanthamine.

Serotonin Ligands: Derivatives of this aldehyde are explored as antagonists for 5-HT

receptors, aiding in the treatment of anxiety and cognitive disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. RU2241001C2 - Derivatives of galanthamine, method for their preparing, medicinal agent
based on thereof and method for its preparing - Google Patents [patents.google.com]

2. rsc.org [rsc.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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